ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Historical Development and Evolution of Thieno[2,3-c]Pyridine Chemistry
Thieno[2,3-c]pyridine derivatives trace their origins to early 20th-century heterocyclic chemistry, where fused sulfur-nitrogen systems were explored for their electronic properties. The first synthetic routes to thieno[2,3-c]pyridines involved cyclocondensation of thiophene precursors with nitrogen-containing reagents, though yields were often low and conditions harsh. A breakthrough came in the 1980s with the Pomeranz-Fritsch reaction, enabling the cyclization of acetal derivatives into fused triazolo-thienopyridines. For example, Aubert et al. patented thieno[3,2-c]pyridine derivatives as antiplatelet agents in 1983, marking their entry into medicinal chemistry.
Recent advances have prioritized metal-free syntheses to enhance sustainability. Eroğlu et al. (2025) demonstrated a three-step route to thieno[2,3-c]pyridines via 1,2,3-triazole intermediates, achieving denitrogenative transformations under mild acidic conditions. This method avoids toxic metal catalysts, addressing a key limitation of earlier approaches.
Table 1: Historical Milestones in Thieno[2,3-c]Pyridine Synthesis
Significance in Heterocyclic and Medicinal Chemistry
The thieno[2,3-c]pyridine scaffold combines the electron-rich thiophene ring with the aromatic pyridine system, creating a polarized structure amenable to electrophilic and nucleophilic substitutions. This duality enables precise functionalization, as seen in ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, where the tosyl group enhances solubility and the carbamoyl moiety directs hydrogen bonding.
In medicinal chemistry, the scaffold’s planar geometry allows interactions with kinase ATP-binding pockets. For instance, imidazo[1,5-ɑ]thieno[2,3-c]pyridines exhibit nanomolar inhibition of c-Met kinase, a target in oncology. The compound’s dihydrothienopyridine core may also confer conformational rigidity, improving target selectivity compared to flexible acyclic analogs.
Biological Relevance of the Thieno[2,3-c]Pyridine Scaffold
Biological studies underscore the scaffold’s versatility:
- Anticancer Activity : Thieno[2,3-c]pyridine derivatives inhibit c-Met kinase, with compound 10 showing IC₅₀ values of 0.005 μM against A549 lung cancer cells.
- Antimicrobial Properties : Thieno[2,3-d]pyrimidinediones derived from analogous scaffolds exhibit MICs of 2–16 mg/L against methicillin-resistant Staphylococcus aureus (MRSA).
- Antiplatelet Effects : Early derivatives reduced thrombosis by antagonizing ADP receptors, though modern analogs like the subject compound remain under exploration.
The ethyl carboxylate group in the target compound likely enhances membrane permeability, while the 3-tosylpropanamido side chain may mediate protein-ligand interactions through sulfonamide stacking.
Current Research Trends and Applications
Recent work focuses on late-stage diversification and computational design:
- Synthetic Innovation : Eroğlu’s denitrogenative strategy enables one-pot synthesis of 7-substituted methyl derivatives, overcoming traditional regioselectivity challenges.
- Material Science : Thieno[2,3-c]pyridines serve as electron-transport layers in OLEDs due to their high electron affinity (~3.1 eV).
- Drug Discovery : Over 15 patents since 2020 highlight applications in neurodegeneration and inflammation, though clinical candidates remain scarce.
Table 2: Recent Applications of Thieno[2,3-c]Pyridine Derivatives
Positioning Within Contemporary Drug Discovery Paradigms
The target compound epitomizes trends in fragment-based drug design, where modular synthesis allows rapid exploration of structure-activity relationships (SAR). Its 4,5-dihydrothieno[2,3-c]pyridine core reduces aromaticity, potentially mitigating toxicity associated with fully conjugated systems. Additionally, the tosyl group’s sulfonamide moiety is a privileged structure in kinase inhibitors, suggesting utility in targeted therapies.
Current challenges include improving metabolic stability and resolving synthetic bottlenecks in large-scale production. Advances in flow chemistry and enzymatic catalysis may address these issues, positioning thieno[2,3-c]pyridines as a cornerstone of next-generation heterocyclic therapeutics.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-3-30-21(27)24-10-8-15-16(12-24)31-20(18(15)19(22)26)23-17(25)9-11-32(28,29)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H2,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSAZGHBQCFRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.
Attachment of the Tosylpropanamido Group: This step involves the reaction of the thienopyridine intermediate with a tosylated amine, typically under basic conditions to facilitate nucleophilic substitution.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl or ester groups, potentially converting them to amines or alcohols, respectively.
Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the tosyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can serve as a building block for more complex molecules. Its functional groups allow for further derivatization, making it useful in the synthesis of novel compounds.
Biology and Medicine
The thienopyridine core is known for its biological activity, and derivatives of this compound could be explored for their potential as pharmaceuticals. For example, similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In material science, this compound could be used in the development of new materials with specific electronic or optical properties, given the unique structure of the thienopyridine ring.
Mechanism of Action
The biological activity of ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is likely mediated through interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact mechanism would depend on the specific biological context but could involve inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Key Observations :
- Tosylpropanamido vs. Trimethoxyphenylamino: The trimethoxyphenyl group in is a hallmark of antitubulin agents (e.g., colchicine mimics), while the tosyl group in the target compound may enhance pharmacokinetic stability .
- Carbamoyl vs.
- Ester Groups : Ethyl esters (target, 4SC-207) balance lipophilicity and hydrolysis rates compared to methyl () or tert-butyl () esters .
Antitubulin and Microtubule-Targeting Effects
- Compound : Demonstrated antitubulin activity (IC50 = 1.2 µM in MCF-7 cells) via binding to the colchicine site, with the trimethoxyphenyl group critical for efficacy .
- 4SC-207 () : A microtubule inhibitor active in taxane-resistant cells (IC50 = 25 nM in A549 cells), suggesting a distinct mechanism from paclitaxel .
- The tosyl group may confer resistance to metabolic degradation, enhancing in vivo stability .
Adenosine Receptor Modulation
- Compound: Acts as an A1 adenosine receptor allosteric modulator (EC50 = 0.8 µM), highlighting the scaffold’s versatility beyond antiproliferative applications .
Physicochemical Data
Biological Activity
Ethyl 3-carbamoyl-2-(3-tosylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 417.5 g/mol
- IUPAC Name : this compound
1. Anticancer Activity
Recent studies have indicated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound appears to inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, it may target the protein kinase casein kinase 2 (CK2), which is often overexpressed in cancerous tissues .
2. Inhibition of Protein Kinases
The compound has been evaluated for its ability to inhibit certain protein kinases that play critical roles in cellular signaling pathways. It has been reported that compounds with similar structures can effectively inhibit CK2 with IC50 values in the low micromolar range .
Case Study 1: CK2 Inhibition
A study examined a series of thieno[2,3-c]pyridine derivatives for their CK2 inhibitory activity. The results showed that certain derivatives exhibited potent inhibition with IC50 values ranging from 0.5 to 1 μM. This suggests that this compound may possess similar or enhanced inhibitory effects against CK2 .
Case Study 2: Antiproliferative Effects
In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has yet to be fully elucidated. However, preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies suggest favorable properties:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Toxicity | Low (preliminary data) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
